molecular formula C14H21N3O B1335030 N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide CAS No. 738546-03-7

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide

Cat. No. B1335030
M. Wt: 247.34 g/mol
InChI Key: KZXUNCAOQFLCBW-UHFFFAOYSA-N
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Description

“N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” is a compound that contains an amide group (-CONH2), a piperidine ring (a six-membered ring with one nitrogen atom), and an aminophenyl group (a phenyl ring with an amino group attached). The presence of these functional groups suggests that it could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” would be characterized by the presence of the piperidine ring, the amide group, and the aminophenyl group. The spatial arrangement of these groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the amide group could undergo hydrolysis, and the amino group could participate in various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Aromatase Inhibitors in Cancer Therapy

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives have been investigated as potential aromatase inhibitors. These inhibitors are crucial in estrogen biosynthesis control and can be significant in treating hormone-dependent breast cancer. One study found that certain derivatives exhibited stronger inhibition of human placental aromatase and bovine adrenal desmolase compared to aminoglutethimide, a drug used in breast cancer treatment. This suggests their potential as more effective cancer therapies (Hartmann & Batzl, 1986).

Potential in Pain Management

These compounds have been studied in the context of long-acting analgesia. For example, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide has been characterized through spectroscopy and X-ray crystallography to evaluate its potential as a new lead compound for long-acting pain relief (Jimeno et al., 2003).

Anticancer Agents

The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which include N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives, has been explored for their potential as anticancer agents. Some compounds in this category have demonstrated strong anticancer activities compared to doxorubicin, a commonly used chemotherapy drug (Rehman et al., 2018).

Treatment of Alzheimer’s Disease

Research has been conducted on the synthesis of novel N-substituted derivatives of these compounds to evaluate them as potential drug candidates for Alzheimer’s disease. These studies include enzyme inhibition activity against acetyl cholinesterase, an enzyme associated with Alzheimer’s disease, suggesting their potential role in therapeutic interventions (Rehman et al., 2018).

Phospholipase A2 Inhibitors

These derivatives have also been studied as inhibitors of membrane-bound phospholipase A2. This enzyme is involved in inflammatory responses, and its inhibition can be significant in conditions like myocardial infarction. Some compounds in this category have demonstrated potent inhibitory effects in vitro and reduced myocardial infarction size in animal models, suggesting their potential as therapeutic agents for heart conditions (Oinuma et al., 1991).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide”. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for “N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide” would depend on its physical, chemical, and biological properties, which are not well-documented at this time .

properties

IUPAC Name

N-(4-aminophenyl)-3-piperidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXUNCAOQFLCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388926
Record name N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide

CAS RN

738546-03-7
Record name N-(4-aminophenyl)-3-(piperidin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WC Drewe, R Nanjunda, M Gunaratnam, M Beltran… - pstorage-acs-6854636.s3 …
The Synthesis of side-chain building blocks. 2-chloro-N-(4-nitrophenyl) acetamide (1a). Following method 1a, 4-nitroaniline (5.66 g, 40.98 mmol) was reacted with 2-chloroacetyl …
SD Tala, TH Ou, YW Lin, KS Tala, SH Chao, MH Wu… - researchgate.net
All commercial chemicals and solvents were reagent grade and were used without further purification unless otherwise specified. Melting points were determined in open capillaries on …
Number of citations: 0 www.researchgate.net

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